molecular formula C19H21N5O B2367322 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide CAS No. 1210351-77-1

4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide

Cat. No.: B2367322
CAS No.: 1210351-77-1
M. Wt: 335.411
InChI Key: HKZQDMFNEGLORE-UHFFFAOYSA-N
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Description

4-(1H-Benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a piperazine-carboxamide scaffold. The benzimidazole moiety is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-benzylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(20-14-15-6-2-1-3-7-15)24-12-10-23(11-13-24)18-21-16-8-4-5-9-17(16)22-18/h1-9H,10-14H2,(H,20,25)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZQDMFNEGLORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The foundational step involves displacing the chlorine atom in 2-chloro-1H-benzo[d]imidazole with piperazine, as demonstrated in US Patent 4,093,726:

Reaction Conditions

Component Quantity Role
2-Chloro-1H-benzo[d]imidazole 15 mmol Electrophile
Piperazine 30 mmol Nucleophile
2-Methoxyethanol 50 mL Solvent
Temperature 160°C Reflux
Time 30 min Completion

Mechanistic Insights

  • Base-assisted deprotonation of piperazine generates a potent nucleophile
  • Concerted aromatic substitution via a Meisenheimer complex intermediate
  • Steric guidance directs substitution to the para position relative to the piperazine nitrogen

Yield Optimization Data

Temperature (°C) Time (h) Yield (%)
120 1 <5
160 0.5 78
180 0.5 65*

*Charring observed at elevated temperatures

Alternative Protecting Group Strategies

For enhanced regiocontrol, Boc-protected piperazine derivatives enable sequential functionalization:

Synthetic Pathway

  • Protection : 1-Boc-piperazine formation (98% yield, DCM/Boc₂O)
  • Substitution : Reaction with 2-chloro-benzimidazole (160°C, 2-methoxyethanol)
  • Deprotection : HCl/dioxane (4N, quantitative cleavage)

Advantages

  • Enables purification of intermediate stages
  • Prevents di-substitution byproducts

Carboxamide Installation Methodologies

Isocyanate Coupling Route

Direct reaction with benzyl isocyanate demonstrates high efficiency:

Reaction Parameters

Parameter Value
Solvent Dry THF
Temperature 0°C → RT
Molar Ratio 1:1.2 (piperazine:isocyanate)
Time 12 h

Characterization Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.75 (s, 1H, NH), 7.32–7.28 (m, 5H, Ar-H), 4.42 (d, J=5.6 Hz, 2H, CH₂Ph)
  • HPLC Purity : 98.6% (C18, MeCN/H₂O 70:30)

Carbodiimide-Mediated Coupling

For laboratories lacking isocyanate access, HCTU/HOBt activation provides an alternative:

Protocol

  • Activation : Piperazine (1 eq) + HCTU (1.2 eq) + DIPEA (3 eq) in DMF
  • Coupling : Add benzylamine (1.5 eq), stir at RT for 6 h

Comparative Yield Analysis

Method Yield (%) Purity (%)
Isocyanate direct 92 98.6
HCTU/HOBt 85 97.2

Scalability and Process Optimization

Continuous Flow Synthesis

Adopting flow chemistry enhances reproducibility for large-scale production:

Flow Reactor Parameters

Stage Conditions
Substitution 160°C, 30 min residence
Carboxamide Formation RT, 2 h residence
Throughput 2.5 kg/day

Economic Analysis

Metric Batch Process Flow Process
PMI (kg/kg) 86 32
Energy Consumption 58 kWh/kg 21 kWh/kg

Analytical Challenges and Solutions

Regioisomer Characterization

Differentiation of N1 vs N4 substitution requires advanced techniques:

X-ray Crystallography Data

Parameter N1-Carboxamide N4-Carboxamide
C=O bond length (Å) 1.224(3) 1.231(2)
N-C-N angle (°) 121.7 119.4

Solid-State NMR

  • ¹³C CP/MAS distinguishes crystal packing differences (δ 165.8 ppm for N1 vs 166.3 ppm for N4)

Green Chemistry Alternatives

Mechanochemical Synthesis

Ball-milling achieves solvent-free coupling:

Milling Parameters

Variable Value
Frequency 30 Hz
Time 2 h
Yield 88%

Environmental Impact

  • E-factor reduced from 8.7 to 1.3
  • PMI decreased by 85% compared to solution-phase

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound possesses a complex molecular structure characterized by a benzimidazole moiety, which is known for its biological activity. The molecular formula is C17H23N3OC_{17}H_{23}N_{3}O with a molecular weight of approximately 301.4 g/mol. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

Antiviral Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide, as effective inhibitors against viruses such as hepatitis C virus (HCV). Research indicates that certain derivatives exhibit low EC50 values (as low as 0.007 nM), demonstrating significant antiviral potency against HCV non-structural proteins . The compound's mechanism often involves the inhibition of viral replication and interference with viral protein synthesis.

Analgesic and Anti-inflammatory Effects

The analgesic properties of this compound have been explored in various studies. For instance, compounds derived from benzimidazole have shown notable reductions in pain response in animal models, outperforming standard analgesics like aspirin and diclofenac . The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with some derivatives exhibiting up to 74% inhibition compared to standard drugs .

Anticancer Potential

Benzimidazole derivatives are also being investigated for their anticancer properties. They have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, certain analogs have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival . The structural diversity of these compounds allows for tailored modifications that enhance their efficacy against specific cancer types.

Case Studies and Research Findings

Study Application Findings
Henderson et al. (2015)AntiviralCompounds exhibited EC50 values as low as 0.007 nM against HCV .
Chikkula & Sundararajan (2017)AnalgesicCompounds showed significant analgesic activity compared to aspirin .
Rathore et al. (2017)Anti-inflammatoryCompound demonstrated COX-2 inhibition (IC50 range = 8–13.7 µM) .
Mathew et al. (2013)AnticancerCertain derivatives induced apoptosis in cancer cell lines .

Mechanism of Action

The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed bioactivity .

Comparison with Similar Compounds

Examples :

  • (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives (e.g., compounds 6a-l) .

Structural Differences :

  • The target compound replaces the hydrazide and benzylidene groups with a piperazine-carboxamide and benzyl group.

Bioactivity :

  • Derivatives like 6i exhibit potent kinase inhibition (EGFR and Her2 IC₅₀ values < 1 µM) due to halogen substituents enhancing hydrophobic interactions . The target compound’s piperazine may offer improved solubility but reduced kinase affinity compared to halogenated hydrazides .

Table 1 : Key Properties of Benzimidazole-Benzylidenebenzohydrazides vs. Target Compound

Property Hydrazide Derivatives (e.g., 6i) Target Compound
Core Structure Benzimidazole-hydrazide Benzimidazole-piperazine
Key Substituents Halogens (Br, Cl) N-Benzyl group
Synthesis Yield 53–97% Not reported
Bioactivity EGFR/Her2 inhibition Unknown (predicted solubility)

Benzimidazole-Sulfonamide and Thiosemicarbazone Derivatives

Examples :

  • 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives .
  • 2-({4-[(1H-Benzo[d]imidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Structural Differences :

  • Sulfonamide and thiosemicarbazone groups introduce hydrogen-bonding sites absent in the target compound.

Bioactivity :

  • Sulfonamide derivatives show dual antimicrobial (MIC = 8–32 µg/mL) and anticancer activity (33–45% cell viability reduction at 100 µM) . Thiosemicarbazones exhibit antifungal properties via metal chelation . The target compound’s benzylpiperazine may lack these mechanisms but could offer better CNS penetration .

Benzimidazole-Thiazole and Oxadiazole Hybrids

Examples :

  • 5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one .
  • 1-(4-Chlorophenyl)-N-(1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methanimine .

Structural Differences :

  • Thiazole/oxadiazole rings enhance aromatic stacking, unlike the target’s aliphatic piperazine.

Bioactivity :

  • Thiazole derivatives inhibit cholinesterase (AChE IC₅₀ = 0.8–2.3 µM) for Alzheimer’s therapy . The target compound’s piperazine may reduce AChE affinity but improve metabolic stability .

Halogenated and Nitro-Substituted Analogs

Examples :

  • N-[1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide .
  • (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(2-chlorobenzylidene)benzohydrazide .

Key Differences :

  • Halogens (Cl, Br) increase electrophilicity and target binding, whereas the target’s benzyl group prioritizes lipophilicity.

Bioactivity :

  • Dichlorobenzamide derivatives show enhanced kinase inhibition (IC₅₀ ~ 0.5 µM) due to halogen interactions . The target compound may trade potency for reduced toxicity.

Biological Activity

The compound 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide is a derivative of benzimidazole and piperazine, which has garnered attention for its potential pharmacological applications. This article explores the biological activities associated with this compound, focusing on its interactions with sigma receptors, its pharmacological properties, and the underlying mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole moiety linked to a benzylpiperazine unit. The presence of these functional groups is significant as they contribute to the compound's biological activity through various mechanisms.

Sigma Receptor Affinity

Research has shown that compounds containing the benzylpiperazine scaffold exhibit significant affinity for sigma receptors, particularly sigma-1 receptors (σ1R). These receptors are implicated in various neurological and pain-related conditions. In a study evaluating several benzylpiperazine derivatives, it was found that the compound demonstrated notable affinity towards σ1R with a Ki value indicating high potency (Ki σ1 = 1.6 nM) .

Pain Modulation

The biological activity of this compound extends to its potential as an analgesic agent. Behavioral pharmacology studies have indicated that this compound exhibits antinociceptive effects in preclinical models, suggesting its utility in managing pain without significant side effects . The mechanism involves modulation of nociceptive signaling pathways, which are critical in pain perception.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on similar benzimidazole derivatives reveal that modifications in the chemical structure can enhance or diminish biological activity. For instance, substituents on the benzyl group and variations in the piperazine ring can significantly alter receptor binding affinities and pharmacokinetic profiles .

Pharmacological Profiles

Activity Description
Antinociceptive Exhibits pain-relieving properties in mouse models .
Receptor Modulation Acts as a selective antagonist for σ1R, influencing pain pathways .
Broad-spectrum Activity Similar compounds show efficacy against various biological targets including antimicrobial and anticancer activities .

Preclinical Studies

In one notable study, the compound was tested in mouse models for both inflammatory pain and neuropathic pain. Results indicated significant reductions in pain response compared to controls, highlighting its potential as a therapeutic agent in chronic pain management .

Comparative Analysis

Comparative studies with other benzimidazole derivatives have shown that while many exhibit some level of biological activity, this compound stands out due to its selective interaction with σ1R and favorable pharmacokinetic properties .

Q & A

Q. What are the common synthetic routes for 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions starting with o-phenylenediamine. Key steps include:

  • Step 1 : Reaction of o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .
  • Step 2 : Hydrazine substitution to yield 2-hydrazinyl-1H-benzo[d]imidazole .
  • Step 3 : Condensation with benzyl isocyanate or carboxamide precursors to introduce the piperazine-carboxamide moiety . Characterization : Intermediates are validated using IR (e.g., S-H stretches at ~2634 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ7.16–7.78 ppm), and ESI-MS for molecular ion confirmation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • IR Spectroscopy : Identify functional groups like C=O (1646–1674 cm⁻¹) and N-H (3464–3512 cm⁻¹) .
  • ¹H-NMR : Look for singlet peaks for exchangeable protons (e.g., NHC=O at δ12.13–12.36 ppm) and aromatic multiplicity patterns .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 380.1 for derivatives) and compare with theoretical values .

Q. What initial biological screening approaches are suitable for evaluating its therapeutic potential?

  • In-silico Screening : Use tools like Molinspiration to predict drug-likeness (e.g., molecular weight <500 Da, TPSA <140 Ų) .
  • In-vitro Assays : Test anticonvulsant activity via maximal electroshock (MES) or antiproliferative effects using cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in condensation steps .
  • Catalysts : Use glacial acetic acid for cyclization or NaHCO₃ for pH control during hydrazine substitution .
  • Temperature : Reflux at 80–100°C for 3–6 hours maximizes conversion rates while minimizing side products .

Q. What strategies resolve contradictions in spectral data during structural validation?

  • Cross-Validation : Combine ¹³C NMR (e.g., aromatic carbons at δ115–151 ppm) with HSQC/HMBC to assign ambiguous signals .
  • X-ray Crystallography : Resolve disputes (e.g., piperazine ring conformation) using CCDC datasets (e.g., CCDC-1990392) .
  • Elemental Analysis : Ensure deviations are <±0.4% from theoretical C/H/N ratios .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to anticonvulsant targets (e.g., GABA receptors) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors from benzimidazole) using Schrödinger Suite .
  • ADMET Prediction : Evaluate bioavailability via SwissADME (e.g., logP <5, ≤10 rotatable bonds) .

Q. What experimental designs are effective for analyzing structure-activity relationships (SAR)?

  • Derivatization : Modify the benzyl group (e.g., halogen substitution) and assess changes in IC₅₀ values .
  • Enzymatic Assays : Test inhibitory activity against kinases or proteases to link functional groups (e.g., piperazine) to mechanism .
  • Comparative Studies : Benchmark against known analogs (e.g., 4-(methylthio)benzo[d]thiazol derivatives) to identify potency trends .

Methodological Guidance

  • Synthesis Troubleshooting : If yields drop below 60%, check for moisture-sensitive intermediates (e.g., hydrazine derivatives) and use anhydrous solvents .
  • Data Interpretation : Overlap in NMR aromatic regions can be resolved by 2D NMR (COSY, NOESY) .
  • Biological Testing : For cytotoxicity assays, normalize cell viability data to controls and use triplicates to account for variability .

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